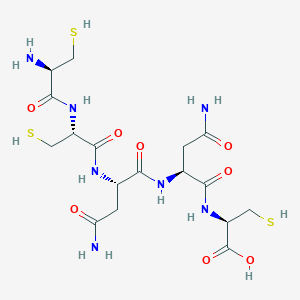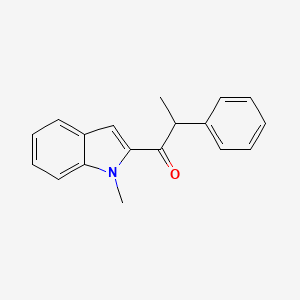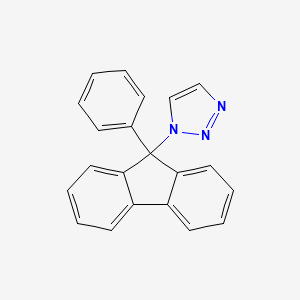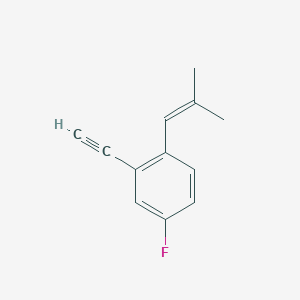
L-Cysteinyl-L-cysteinyl-L-asparaginyl-L-asparaginyl-L-cysteine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Cysteinyl-L-cysteinyl-L-asparaginyl-L-asparaginyl-L-cysteine is a peptide compound composed of three cysteine and two asparagine amino acids
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of L-Cysteinyl-L-cysteinyl-L-asparaginyl-L-asparaginyl-L-cysteine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Activation of the Resin: The resin is activated to allow the first amino acid to attach.
Coupling Reactions: Each amino acid is coupled to the growing peptide chain using coupling reagents such as HBTU or DIC.
Deprotection: Temporary protecting groups on the amino acids are removed to allow the next amino acid to couple.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of this peptide may involve large-scale SPPS or recombinant DNA technology, where the peptide is expressed in microbial systems and then purified.
Analyse Des Réactions Chimiques
Types of Reactions
L-Cysteinyl-L-cysteinyl-L-asparaginyl-L-asparaginyl-L-cysteine can undergo various chemical reactions, including:
Oxidation: The thiol groups in cysteine residues can be oxidized to form disulfide bonds.
Reduction: Disulfide bonds can be reduced back to thiol groups.
Substitution: Amino groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine can be used under mild conditions.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol are common reducing agents.
Substitution: Reagents like acyl chlorides or anhydrides can be used for acylation reactions.
Major Products
Oxidation: Formation of disulfide-linked peptides.
Reduction: Regeneration of free thiol groups.
Substitution: Formation of modified peptides with new functional groups.
Applications De Recherche Scientifique
L-Cysteinyl-L-cysteinyl-L-asparaginyl-L-asparaginyl-L-cysteine has several applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and reactions.
Biology: Investigated for its role in protein folding and stability due to its disulfide bonds.
Medicine: Potential therapeutic applications in drug delivery and as a scaffold for developing new drugs.
Industry: Used in the production of peptide-based materials and as a component in cosmetic formulations.
Mécanisme D'action
The mechanism of action of L-Cysteinyl-L-cysteinyl-L-asparaginyl-L-asparaginyl-L-cysteine involves its ability to form disulfide bonds, which can stabilize protein structures. The cysteine residues can interact with other cysteine-containing peptides or proteins, influencing their folding and stability. The asparagine residues can participate in hydrogen bonding, further stabilizing the peptide structure.
Comparaison Avec Des Composés Similaires
Similar Compounds
L-Cysteinyl-L-cysteinyl-L-asparaginyl-L-seryl-L-asparaginyl-L-glutaminyl-L-isoleucyl: Another peptide with similar amino acid composition but different sequence and properties.
L-Cysteinyl-L-tyrosyl-L-phenylalanyl-L-asparaginyl: A shorter peptide with different functional properties.
Uniqueness
L-Cysteinyl-L-cysteinyl-L-asparaginyl-L-asparaginyl-L-cysteine is unique due to its specific sequence and the presence of multiple cysteine residues, which allow for extensive disulfide bond formation. This property makes it particularly useful in studies related to protein folding and stability.
Propriétés
Numéro CAS |
918412-69-8 |
|---|---|
Formule moléculaire |
C17H29N7O8S3 |
Poids moléculaire |
555.7 g/mol |
Nom IUPAC |
(2R)-2-[[(2S)-4-amino-2-[[(2S)-4-amino-2-[[(2R)-2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]-3-sulfanylpropanoyl]amino]-4-oxobutanoyl]amino]-4-oxobutanoyl]amino]-3-sulfanylpropanoic acid |
InChI |
InChI=1S/C17H29N7O8S3/c18-6(3-33)13(27)23-9(4-34)16(30)22-7(1-11(19)25)14(28)21-8(2-12(20)26)15(29)24-10(5-35)17(31)32/h6-10,33-35H,1-5,18H2,(H2,19,25)(H2,20,26)(H,21,28)(H,22,30)(H,23,27)(H,24,29)(H,31,32)/t6-,7-,8-,9-,10-/m0/s1 |
Clé InChI |
GPRKFJNKOUQDDB-WYCDGMCDSA-N |
SMILES isomérique |
C([C@@H](C(=O)N[C@@H](CS)C(=O)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CS)NC(=O)[C@H](CS)N)C(=O)N |
SMILES canonique |
C(C(C(=O)NC(CS)C(=O)O)NC(=O)C(CC(=O)N)NC(=O)C(CS)NC(=O)C(CS)N)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-(8-{[(2R)-2-Phenylpropanoyl]amino}octyl)-2H-imidazol-1-ium iodide](/img/structure/B14206964.png)
![Phenyl 5-bromo-2-[(4-hydroxyphenyl)sulfanyl]benzene-1-sulfonate](/img/structure/B14206970.png)
![4-{[2,4-Bis(sulfanylidene)-1,3-thiazolidin-5-ylidene]methyl}benzene-1-sulfonic acid](/img/structure/B14206971.png)


![L-Leucyl-L-alanyl-N-[(4-iodophenyl)methyl]-L-phenylalaninamide](/img/structure/B14207006.png)
![2-(1,2-Dihydro-3H-pyrazol-3-ylidene)-N-[(pyridin-4-yl)methyl]-2H-indole-6-carboxamide](/img/structure/B14207018.png)
![Pyridine, 3-[(4,4-diethoxy-1,2-butadienyl)oxy]-](/img/structure/B14207026.png)
![1H-Pyrazolo[4,3-c]isoquinoline, 3-methyl-5-[3-(trifluoromethyl)phenyl]-](/img/structure/B14207035.png)

![1-Bromo-2-[(3-chlorophenyl)ethynyl]benzene](/img/structure/B14207041.png)

